molecular formula C7H5ClN2 B040424 6-Chloroimidazo[1,2-a]pyridine CAS No. 6188-25-6

6-Chloroimidazo[1,2-a]pyridine

Cat. No. B040424
Key on ui cas rn: 6188-25-6
M. Wt: 152.58 g/mol
InChI Key: XQEGYCZJSVFGEE-UHFFFAOYSA-N
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Patent
US08367662B2

Procedure details

To 6-chloro-imidazo[1,2-a]pyridine (1 eq, 253 mmol, 39 g) in acetic acid (500 ml) under inert atmosphere, is added dropwise bromine (1 eq, 253 mmol, 13 ml). After 1 hour stirring at room temperature, the reaction mixture is filtered and to give a beige solid (64 g) 3-Bromo-6-chloro-imidazo[1,2-a]pyridine hydrobromide; [M+H]+232 (234)
Quantity
39 g
Type
reactant
Reaction Step One
Quantity
13 mL
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[CH:4][C:5]2[N:6]([CH:8]=[CH:9][N:10]=2)[CH:7]=1.[Br:11]Br>C(O)(=O)C>[Br:11][C:8]1[N:6]2[CH:7]=[C:2]([Cl:1])[CH:3]=[CH:4][C:5]2=[N:10][CH:9]=1

Inputs

Step One
Name
Quantity
39 g
Type
reactant
Smiles
ClC=1C=CC=2N(C1)C=CN2
Name
Quantity
13 mL
Type
reactant
Smiles
BrBr
Name
Quantity
500 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After 1 hour stirring at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the reaction mixture is filtered

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
BrC1=CN=C2N1C=C(C=C2)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 64 g
YIELD: CALCULATEDPERCENTYIELD 109.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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